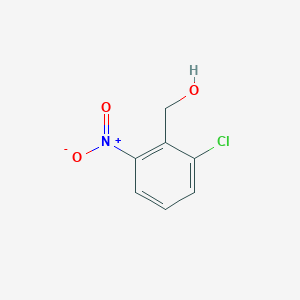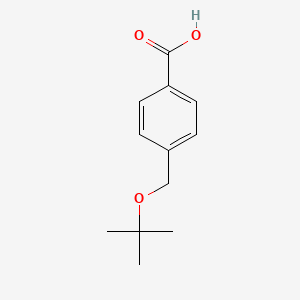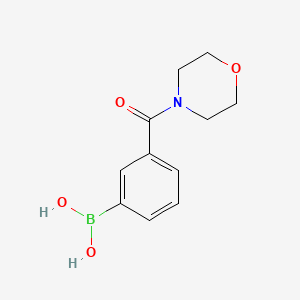
3-(Morpholine-4-carbonyl)phenylboronic acid
Übersicht
Beschreibung
3-(Morpholine-4-carbonyl)phenylboronic acid is a chemical compound with the molecular formula C11H14BNO4 . It is often used in research for the preparation of biologically and pharmacologically active molecules .
Molecular Structure Analysis
The molecular structure of 3-(Morpholine-4-carbonyl)phenylboronic acid consists of a phenyl ring (a six-membered carbon ring) attached to a morpholine ring (a six-membered ring containing four carbon atoms and one nitrogen atom) via a carbonyl group . The phenyl ring is also attached to a boronic acid group .Physical And Chemical Properties Analysis
3-(Morpholine-4-carbonyl)phenylboronic acid is a solid substance . It has a molecular weight of 235.05 . The compound has a melting point of 78-84 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complex Molecules
A study described the reaction of o-formylphenylboronic acid with morpholine, leading to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole. This reaction showcases the compound's utility in synthesizing complex molecules with potential applications in material science and organometallic chemistry (Sporzyński et al., 2005).
Catalysis and Organic Transformations
Phenylboronic acid derivatives have been shown to mediate triple condensation reactions, leading to the creation of novel C3-symmetric 2H-chromene derivatives. These reactions underscore the role of phenylboronic acid derivatives in facilitating complex organic transformations, which could be leveraged in pharmaceutical synthesis and organic materials research (Pettigrew et al., 2005).
Biomaterials and Sustainable Chemistry
The depolymerization of cellulose in water catalyzed by phenylboronic acid derivatives, including morpholine-based ones, illustrates their potential in sustainable chemistry. By efficiently breaking down cellulose into water-soluble oligosaccharides, these catalysts contribute to the development of eco-friendly processes for biomass conversion (Levi et al., 2016).
Antimicrobial and Antibacterial Properties
Research on 4-(Phenylsulfonyl) morpholine showcases its antimicrobial properties, especially against multidrug-resistant strains. This highlights the potential of morpholine-phenylboronic acid derivatives in developing new antimicrobial agents to combat resistant bacteria and fungi (Oliveira et al., 2015).
Molecular Recognition and Sensing
Phenylboronic acids, including morpholine derivatives, are recognized for their role in molecular recognition and sensing applications. Their ability to bind to saccharides makes them valuable in developing sensors and diagnostic tools, particularly for glucose monitoring in diabetes management (Mu et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO4/c14-11(13-4-6-17-7-5-13)9-2-1-3-10(8-9)12(15)16/h1-3,8,15-16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZFURCXDFRZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394061 | |
| Record name | 3-(MORPHOLINE-4-CARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholine-4-carbonyl)phenylboronic acid | |
CAS RN |
723281-55-8 | |
| Record name | 3-(MORPHOLINE-4-CARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



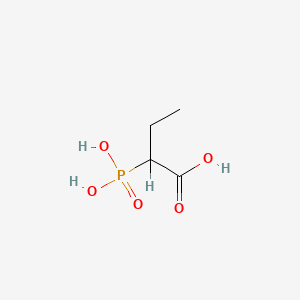
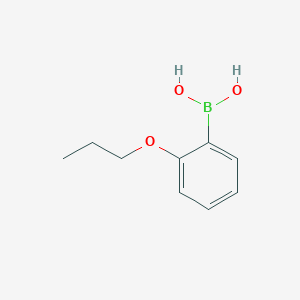
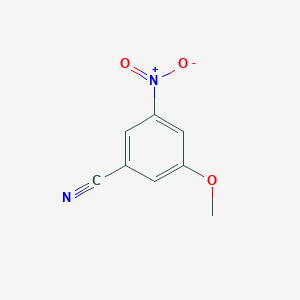
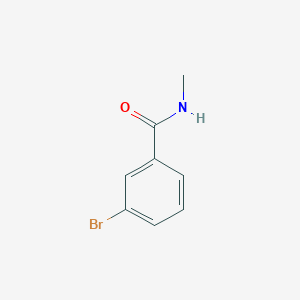
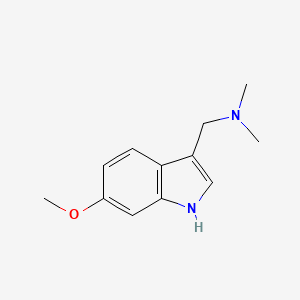
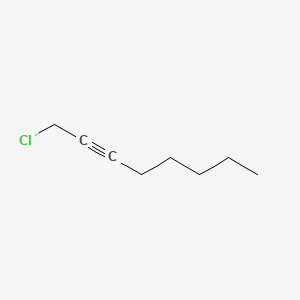
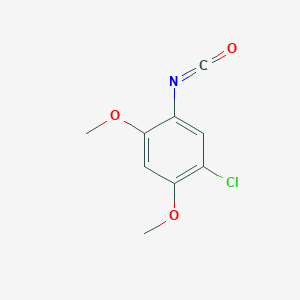

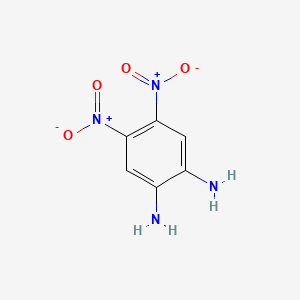
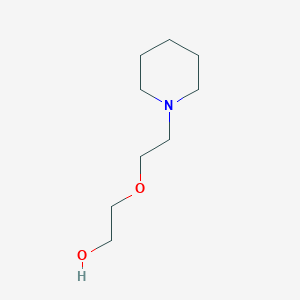
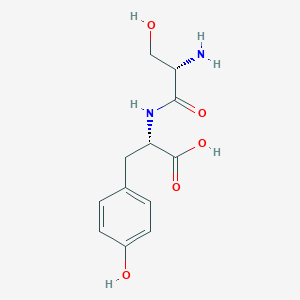
![N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1587648.png)
